2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines elements of isoindole, pyrimidine, and sulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole derivative, followed by the introduction of the butyl sulfanyl group. The final steps involve the formation of the pyrimidine ring and the addition of the carbonitrile group. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)prop-2-enenitrile
- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
Uniqueness
Compared to similar compounds, 2-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C24H20N4O3S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C24H20N4O3S/c1-15-8-10-16(11-9-15)20-19(14-25)21(29)27-24(26-20)32-13-5-4-12-28-22(30)17-6-2-3-7-18(17)23(28)31/h2-3,6-11H,4-5,12-13H2,1H3,(H,26,27,29) |
InChI Key |
ZIXHRKQSVLMHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N |
Origin of Product |
United States |
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